7-Azaspiro[3.5]nonan-2-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery
7-Azaspiro[3.5]nonan-2-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery
Introduction: Embracing Three-Dimensionality in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic move away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds is a widely recognized imperative for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Within this paradigm, spirocyclic systems have emerged as particularly compelling building blocks. The 7-azaspiro[3.5]nonane framework, characterized by a piperidine ring fused to a cyclobutane ring via a shared carbon atom, offers a rigid and spatially defined architecture. This guide provides an in-depth technical examination of 7-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS No: 587869-08-7), a key derivative of this scaffold, with a focus on its chemical properties, synthesis, and critical role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1]
This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical application and characterization of this versatile compound.
Core Chemical and Physical Properties
7-Azaspiro[3.5]nonan-2-ol hydrochloride is a white to off-white solid. Its rigid, non-planar structure is a key attribute, influencing its binding to biological targets and its physicochemical properties. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to use in various synthetic and biological protocols.
| Property | Value | Source |
| CAS Number | 587869-08-7 | [2] |
| Molecular Formula | C₈H₁₆ClNO | [2] |
| Molecular Weight | 177.67 g/mol | [2] |
| Exact Mass | 177.09204 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [1] |
| Predicted LogP | 0.9327 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
The low rotatable bond count is indicative of the scaffold's conformational rigidity, a desirable trait in rational drug design for minimizing the entropic penalty upon binding to a target. The TPSA and predicted LogP suggest a favorable profile for cell permeability.
Spectroscopic Characterization: A Predictive Overview
For a researcher to confirm the identity and purity of 7-Azaspiro[3.5]nonan-2-ol hydrochloride, a combination of spectroscopic techniques is essential. While a public repository of experimental spectra for this specific compound is not available, the following table outlines the expected characteristic signals based on its molecular structure and general principles of spectroscopy.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Broad singlet for the alcohol (-OH) proton. - Broad singlet for the amine (-NH) proton. - Multiplets in the aliphatic region corresponding to the protons on the cyclobutane and piperidine rings. - A multiplet for the proton on the carbon bearing the hydroxyl group (-CHOH). |
| ¹³C NMR | - A signal for the carbon bearing the hydroxyl group (-CHOH) in the 60-75 ppm region. - Multiple signals in the aliphatic region (20-60 ppm) for the carbons of the spirocyclic core. |
| IR Spectroscopy | - A broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretching vibration of the alcohol.[4][5] - A medium absorption band in the 3100-3300 cm⁻¹ region corresponding to the N-H stretching of the secondary amine salt. - Strong absorptions in the 2850-3000 cm⁻¹ region from C-H stretching vibrations.[4] - C-O stretching vibration around 1050-1150 cm⁻¹. |
| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ ion for the free base at m/z ≈ 142.12. |
The following workflow outlines a standard procedure for the characterization of a synthesized batch of 7-Azaspiro[3.5]nonan-2-ol hydrochloride.
Synthesis Protocol: A Plausible Route
The proposed synthesis involves a three-step process starting from commercially available N-Boc-4-piperidone:
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Wittig Olefination: Conversion of the ketone to an exocyclic methylene group.
-
[2+2] Cycloaddition: Formation of the cyclobutane ring.
-
Reduction and Deprotection: Reduction of the ketone on the newly formed ring to an alcohol, followed by the removal of the Boc protecting group and salt formation.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-4-methylenepiperidine
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To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium (n-BuLi) dropwise.
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Allow the resulting orange-red solution to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-methylenepiperidine as a colorless oil.
Step 2: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one
-
To a stirred solution of N-Boc-4-methylenepiperidine in anhydrous diethyl ether, add a zinc-copper couple.
-
Add trichloroacetyl chloride dropwise to the mixture at a rate that maintains a gentle reflux.
-
After the addition, continue to stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the metal couple and wash the solids with diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
The resulting crude dichloroketone intermediate is then subjected to reductive dehalogenation. Dissolve the crude product in acetic acid and add zinc dust portion-wise with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, filter off the excess zinc and dilute the filtrate with water.
-
Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate and brine, dry, and concentrate.
-
Purify the crude ketone by column chromatography to yield N-Boc-7-azaspiro[3.5]nonan-2-one.
Step 3: Synthesis of 7-Azaspiro[3.5]nonan-2-ol hydrochloride
-
Dissolve N-Boc-7-azaspiro[3.5]nonan-2-one in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by concentration under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude Boc-protected alcohol.
-
Dissolve the crude intermediate in a minimal amount of 1,4-dioxane and add a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature. The product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-Azaspiro[3.5]nonan-2-ol hydrochloride.
Applications in Drug Discovery: The PROTAC Linker
7-Azaspiro[3.5]nonan-2-ol hydrochloride is a valuable building block, most notably as a linker component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6][7]
A PROTAC consists of three key components:
-
A ligand that binds to the POI.
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A linker that connects the two ligands.
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the stability and cooperativity of the resulting ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. The 7-azaspiro[3.5]nonan-2-ol scaffold offers several advantages in this context:
-
Structural Rigidity: The spirocyclic core provides a conformationally constrained linker, which can reduce the entropic penalty of forming the ternary complex and lead to more predictable pharmacology.
-
Three-Dimensional Vectoriality: The non-planar structure allows for precise control over the spatial orientation of the two ligands, enabling optimal presentation for ternary complex formation.
-
Synthetic Tractability: The secondary alcohol and amine functionalities serve as versatile handles for chemical modification and attachment to the POI and E3 ligase ligands. The amine can be acylated or alkylated, while the alcohol can be converted into an ether, ester, or other functional groups for conjugation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Azaspiro[3.5]nonan-2-ol hydrochloride is not widely available, hazard information can be inferred from related azaspirocyclic compounds. It should be handled with the standard precautions for laboratory chemicals.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Hazard Statements (Predicted): Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult a comprehensive and compound-specific SDS from the supplier before use.
Conclusion
7-Azaspiro[3.5]nonan-2-ol hydrochloride is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure makes it an excellent component for constructing linkers in PROTACs, offering precise control over the geometry of the final molecule. While publicly available experimental data on its physicochemical and spectroscopic properties are limited, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and application. As the demand for novel, effective, and highly specific therapeutics continues to grow, the strategic use of scaffolds like 7-azaspiro[3.5]nonane will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
PubChem. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. [Link]
-
National Institutes of Health (NIH). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]
- Google Patents.
-
PubChem. 7-Azaspiro[3.5]nonan-2-ol hydrochloride. [Link]
-
National Institutes of Health (NIH). Methods to accelerate PROTAC drug discovery. [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | C7H14ClNO | CID 71464169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
